molecular formula C13H12N2O B14716695 2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole CAS No. 21571-31-3

2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole

Cat. No.: B14716695
CAS No.: 21571-31-3
M. Wt: 212.25 g/mol
InChI Key: VGYGKOCJEQINJS-UHFFFAOYSA-N
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Description

2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole is a heterocyclic compound that features both a furan ring and a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole typically involves the reaction of furan derivatives with benzimidazole precursors. One common method is the alkylation of benzimidazole with 2-(furan-2-yl)ethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The furan ring can participate in π-π interactions, while the benzimidazole ring can form hydrogen bonds with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)benzimidazole
  • 2-(Furan-2-ylmethyl)-1h-benzimidazole
  • 2-(Furan-2-yl)ethyl-1h-imidazole

Uniqueness

2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole is unique due to the presence of both a furan and a benzimidazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

21571-31-3

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-[2-(furan-2-yl)ethyl]-1H-benzimidazole

InChI

InChI=1S/C13H12N2O/c1-2-6-12-11(5-1)14-13(15-12)8-7-10-4-3-9-16-10/h1-6,9H,7-8H2,(H,14,15)

InChI Key

VGYGKOCJEQINJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC3=CC=CO3

Origin of Product

United States

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